molecular formula C15H24 B190566 Amorphadiene CAS No. 92692-39-2

Amorphadiene

Katalognummer: B190566
CAS-Nummer: 92692-39-2
Molekulargewicht: 204.35 g/mol
InChI-Schlüssel: HMTAHNDPLDKYJT-CBBWQLFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amorphadiene (C15H24) is a bicyclic sesquiterpene and a critical precursor in the semi-synthetic production of artemisinin, a potent antimalarial drug. It is biosynthesized via the cyclization of farnesyl diphosphate (FPP) catalyzed by this compound synthase (ADS) . Its industrial relevance stems from engineered microbial platforms (e.g., Saccharomyces cerevisiae, Escherichia coli, Rhodobacter sphaeroides) optimized for high-yield production, reaching titers exceeding 40 g/L in fermenters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amorphadiene can be synthesized through microbial fermentation. One common method involves the use of engineered yeast strains, such as Saccharomyces cerevisiae, which are optimized for the production of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of genetically modified microorganisms. For example, Yarrowia lipolytica has been engineered to produce this compound by optimizing the mevalonate pathway and enhancing the expression of key enzymes . This method allows for scalable and cost-effective production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Amorphadiene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the chemo- and diastereoselective hydrosilylation of this compound, which is used in the synthesis of artemisinin .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.

Major Products: The major product formed from the oxidation of this compound is dihydroartemisinic aldehyde, a key intermediate in the synthesis of artemisinin .

Wissenschaftliche Forschungsanwendungen

Amorphadiene has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Production Titers Across Microbial Hosts

Amorphadiene production varies significantly depending on the host organism, genetic engineering strategies, and fermentation conditions. Key comparisons include:

Host Organism Max Titer Key Engineering Strategies Reference
Saccharomyces cerevisiae 40 g/L Overexpression of MVA pathway, ethanol-fed fermentation
Escherichia coli 27.4 g/L Heterologous MVA pathway, fed-batch fermentation
Bacillus subtilis 116 mg/L CRISPR-Cas9 editing of MEP pathway, TCA cycle engineering
Rhodobacter sphaeroides 30 mg/L Dual MEP + MVA pathways, glucose substrate

Key Insight : S. cerevisiae outperforms other hosts due to its native MVA pathway compatibility and scalability. However, E. coli and B. subtilis offer faster growth and easier genetic manipulation .

Substrate Utilization Efficiency

Carbon source selection critically impacts this compound biosynthesis. Comparative data for R. sphaeroides:

Substrate Biomass (OD600) This compound Titer Notes
Glucose 10.5 ± 0.3 30 ± 2 mg/L Highest yield; supports PHB accumulation
Succinate 9.8 ± 0.2 22 ± 4 mg/L Moderate terpene production
Acetate 9.7 ± 0.1 0 mg/L No this compound detected
Malate 9.6 ± 0.2 0 mg/L Inhibits ADS activity

Source : .
Conclusion : Sugars (e.g., glucose) outperform organic acids due to their compatibility with both biomass formation and terpene biosynthesis. Acetate and malate disrupt FPP flux toward this compound .

Pathway Engineering: MEP vs. MVA

  • MEP Strain (Native Pathway) :
    • This compound production is strictly growth-associated, ceasing during stationary phase.
    • Max titer: 2.2 mg/L in R. sphaeroides with 10 g/L glucose .
  • MEP + MVA Strain (Engineered) :
    • Sustained production during linear and stationary phases.
    • Titer: 30 mg/L (10-fold higher than MEP-only strain) due to acetoacetyl-CoA redirection from PHB to this compound .

Key Limitation : The MVA pathway in R. sphaeroides requires constitutive enzyme expression, increasing metabolic burden .

Comparison with β-Farnesene

β-Farnesene, another sesquiterpene, serves as a benchmark for microbial terpene production:

Parameter This compound β-Farnesene
Max Titer in Yeast 40 g/L >100 g/L
Substrate Utilization Ethanol/glucose mix Glucose (direct)
Industrial Scalability Limited by oxygen demand High (optimized pathways)

Enzyme Variants and Catalytic Efficiency

ADS mutations significantly enhance this compound biosynthesis:

ADS Variant This compound Titer Fold Increase vs. Wild-Type
Wild-Type (E. coli) 0.7 mg/L
H448A 2.2 mg/L
T399S/H448A (Double) 2.7 mg/L

Source: . Mechanism: Mutations increase Kcat (catalytic turnover), reducing rate-limiting steps in cyclization .

Biologische Aktivität

Amorphadiene, a sesquiterpene hydrocarbon produced primarily by the enzyme this compound synthase (ADS), plays a critical role in the biosynthesis of artemisinin, an important antimalarial compound. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic pathways, and potential therapeutic applications.

1. Synthesis and Enzymatic Pathways

This compound Synthase (ADS)

This compound is synthesized from farnesyl pyrophosphate (FPP) through the action of ADS, which catalyzes the cyclization process. This reaction is considered the first committed step in the biosynthetic pathway of artemisinin. Research has shown that specific residues in ADS are crucial for its catalytic efficiency. For instance, mutations at residues T399 and T447 have been identified as significant for regioselective deprotonation during the formation of this compound .

Table 1: Key Mutations in ADS Affecting this compound Production

MutationEffect on this compound ProductionReference
T399LReduced main product; increased byproductFang et al. (2020)
T447GSimilar pattern to T399LFang et al. (2020)
H448A~4-fold increase in catalytic efficiencyNature (2018)

2. Biological Activities

Antimalarial Properties

This compound itself exhibits biological activity that contributes to the antimalarial effects of artemisinin. Studies indicate that this compound and its derivatives possess antimicrobial properties, making them potential candidates for further therapeutic exploration. The transformation of ADS in Artemisia annua has been linked to increased artemisinin levels, enhancing its efficacy against malaria .

Case Study: Enhanced Artemisinin Production

A study involving the co-transformation of ADS and a gene for antisilencing (p19) into A. annua demonstrated a significant increase in artemisinin content. The transformed plants showed up to 2.57 times more artemisinin compared to untransformed controls, highlighting the importance of genetic engineering in optimizing production .

3. Industrial Applications

Given the rising demand for artemisinin, alternative production methods utilizing engineered microorganisms have been explored. For example, Escherichia coli has been genetically modified to enhance the production of this compound and subsequently artemisinin through various metabolic engineering strategies.

Table 2: this compound Production in Engineered Microorganisms

OrganismProduction LevelReference
E. coli with optimized ADS27.4 g/LTsuruta et al. (2009)
Bacillus subtilis with ADS416 mg/LPramastya et al. (2020)
Synechococcus elongatus19.8 mg/LChoi et al. (2016)

4. Challenges and Future Directions

While significant progress has been made in understanding the biological activity of this compound and its synthesis, challenges remain in scaling up production efficiently and economically. The development of cost-effective manufacturing routes is essential to meet global demand for artemisinin-based therapies.

Research continues to focus on optimizing ADS through mutagenesis and exploring alternative pathways for this compound synthesis in various organisms, including yeast and bacteria.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying amorphadiene in microbial cultures?

Gas chromatography-mass spectrometry (GC-MS) is the standard method for quantifying this compound. Key steps include:

  • Using an HP-5 capillary column with helium as the carrier gas.
  • Adding internal standards (e.g., n-pentadecane) to account for sample variability.
  • Temperature programming (100–250°C gradient) to separate and identify this compound via mass spectra .

Q. How do carbon source choices impact this compound production in microbial systems?

Carbon sources like glucose significantly enhance both biomass and this compound titers compared to organic acids (e.g., acetate or malate). For example, in Rhodobacter sphaeroides, glucose supports the highest this compound production (258 ± 6 mg/L), while organic acids like acetate yield none .

Q. What are the foundational metabolic pathways for this compound biosynthesis?

this compound is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. Key enzymes include this compound synthase (ADS) and HMG-CoA reductase (HMGR). Balancing pathway flux between precursor supply (e.g., acetyl-CoA) and downstream terpenoid synthesis is critical .

Q. How do pH and temperature influence this compound production in yeast?

Optimal conditions for Saccharomyces cerevisiae include pH 5.4–5.5 and 33°C. Deviations (e.g., pH >7.5 or temperatures <27°C) reduce yields due to enzyme inefficiency. Methionine supplementation further enhances titers under these conditions .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound production in engineered strains?

RSM identifies interactions between variables (e.g., KH₂PO₄, methionine, pH, temperature) to maximize titers. For yeast, a rotatable central composite design (CCD) revealed optimal conditions (KH₂PO₄: 4.01 g/L, methionine: 1.49 g/L, pH 5.47, 33.13°C) yielding 191.5 mg/L . In Bacillus subtilis, RSM predicted pyruvate (1.85%) and K₂HPO₄ (4.85%) as optimal, achieving 258 mg/L .

Q. What strategies resolve metabolic bottlenecks in heterologous this compound pathways?

Bottlenecks in the MVA pathway (e.g., HMGR, mvk) can be addressed by:

  • Overexpressing rate-limiting enzymes.
  • Engineering NADPH-dependent HMGR variants.
  • Using polyphosphate kinase (PPK) to boost ATP supply, increasing titers by 15-fold in E. coli .

Q. How does CRISPR-Cas9 genome editing enhance this compound production in Bacillus subtilis?

CRISPR-Cas9 enables precise modification of terpenoid synthase, branch pathways, and central metabolism. For example, editing three modules in B. subtilis increased extracellular this compound production without medium optimization, demonstrating systematic metabolic engineering .

Q. Why does overexpression of certain pathway genes (e.g., GH or R-DEF modules) inhibit this compound synthesis?

Overexpression of downstream genes (e.g., ispG, ispH) disrupts metabolic balance, leading to intermediate accumulation (e.g., MEC) and feedback inhibition. Modular pathway optimization and titration of enzyme expression levels are required to mitigate these effects .

Q. How do kinetic models identify rate-limiting steps in this compound biosynthesis?

Ordinary differential equation (ODE) models parameterized with enzyme concentrations and kinetic data (e.g., from SRM-MS) reveal that this compound synthase activity is the primary bottleneck. Sensitivity analysis guides strain engineering, such as upregulating ADS to improve flux .

Q. What statistical designs are most effective for scaling up this compound fermentation?

Design of Experiments (DoE) minimizes experimental runs while maximizing data quality. For B. subtilis, a full-factorial CCD validated optimal conditions with 99% accuracy between predicted (245 mg/L) and experimental (258 mg/L) yields .

Q. How can researchers reconcile contradictory data on pathway gene expression effects?

Contradictions (e.g., gene overexpression enhancing or inhibiting production) require context-specific analysis. Flux balance analysis (FBA) and metabolomics (e.g., UPLC-MS) clarify metabolite accumulation patterns and pathway interactions .

Q. What multi-omics approaches characterize strain variability in this compound production?

Integrated proteomics, metabolomics, and transcriptomics identify bottleneck genes and regulatory nodes. For example, targeted proteomics in E. coli linked HMGR expression levels to HMG-CoA accumulation and membrane stress .

Eigenschaften

IUPAC Name

(1R,4R,4aS,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTAHNDPLDKYJT-CBBWQLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239106
Record name Amorphadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92692-39-2
Record name (-)-Amorpha-4,11-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92692-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amorphadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092692392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amorphadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Amorphadiene
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Amorphadiene
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Amorphadiene
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Amorphadiene
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Amorphadiene
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
Amorphadiene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.